3-Methylhypoxanthine
Overview
Description
3-Methylhypoxanthine is a methylated derivative of hypoxanthine, a naturally occurring purine derivative. The compound is characterized by the presence of a methyl group at the third position of the hypoxanthine molecule. Its chemical formula is C6H6N4O, and it has a molecular weight of 150.141 g/mol .
Mechanism of Action
- Adenosine receptors are widely distributed in the central nervous system and peripheral tissues. They play a crucial role in regulating various physiological processes, including neurotransmission, vasodilation, and immune responses .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
3-Methylhypoxanthine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is known to be involved in adenosine metabolism and the formation of purine nucleic acids , which suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be a purine derivative and an intermediate in adenosine metabolism , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
This compound is involved in the metabolic pathways of purine nucleic acids . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylhypoxanthine can be synthesized through various chemical reactions involving hypoxanthine as the starting material. One common method involves the methylation of hypoxanthine using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar methylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Methylhypoxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-methylxanthine.
Reduction: Reduction reactions can convert it back to hypoxanthine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are employed.
Major Products:
Oxidation: 3-Methylxanthine
Reduction: Hypoxanthine
Substitution: Various substituted purines depending on the reagents used.
Scientific Research Applications
3-Methylhypoxanthine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other purine derivatives.
Biology: The compound is studied for its role in nucleotide metabolism and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its therapeutic potential in treating metabolic disorders.
Comparison with Similar Compounds
Hypoxanthine: The parent compound without the methyl group.
3-Methylxanthine: An oxidized form of 3-Methylhypoxanthine.
Caffeine: A well-known methylxanthine with additional methyl groups.
Uniqueness: this compound is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Unlike caffeine, which is widely consumed as a stimulant, this compound is primarily of interest in research settings for its role in purine metabolism and potential therapeutic applications .
Biological Activity
3-Methylhypoxanthine (3-MH) is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and cellular signaling. This article explores the synthesis, biological effects, and mechanisms of action associated with 3-MH, drawing on diverse research findings.
Chemical Structure and Synthesis
This compound is a methylated derivative of hypoxanthine, characterized by the addition of a methyl group at the N-3 position of the purine ring. The compound can be synthesized through selective N-7 alkylation of hypoxanthine derivatives under basic conditions, utilizing various alkyl halides to achieve the desired methylation .
Anticancer Properties
Recent studies have indicated that 3-MH exhibits anticancer properties. For instance, research involving unsaturated acyclonucleosides, which are structurally related to 3-MH, demonstrated that certain analogues could inhibit cancer cell growth. Specifically, these compounds showed varying degrees of efficacy against different cancer cell lines, with some achieving up to 50% inhibition at specific concentrations .
In vitro studies have suggested that 3-MH may interfere with cellular processes critical for tumor growth and survival. The compound's mechanism may involve disruption of nucleotide metabolism or modulation of signaling pathways associated with cell proliferation.
Antiviral Activity
In addition to its anticancer effects, 3-MH has been investigated for its antiviral properties. Analogues of 3-MH demonstrated protective effects against HIV in vitro, suggesting that the compound may serve as a potential therapeutic agent in antiviral strategies . The exact mechanism remains under investigation but may involve interference with viral replication or host cell interactions.
The biological activity of 3-MH is thought to be mediated through several mechanisms:
- Membrane Interaction : Research indicates that compounds similar to 3-MH can interact with cellular membranes, potentially altering their integrity and affecting membrane-bound proteins involved in signaling pathways . This suggests that 3-MH may exert cytotoxic effects through membrane perturbation.
- Enzyme Inhibition : There is evidence that 3-MH can inhibit enzymes involved in nucleotide synthesis and metabolism. Such inhibition could lead to reduced availability of nucleotides necessary for DNA and RNA synthesis, thereby affecting cell proliferation.
- Signal Transduction Modulation : 3-MH may also influence signal transduction pathways by modulating receptor activity or downstream signaling cascades. This could result in altered cellular responses to growth factors or stress signals.
Case Studies and Research Findings
Several studies have documented the effects of 3-MH on various biological systems:
- Cell Line Studies : In one study, treatment with 3-MH resulted in significant apoptosis in cancer cell lines, highlighting its potential as a chemotherapeutic agent .
- Animal Models : Biodistribution studies in mice indicated that derivatives of 3-MH are metabolized rapidly in vivo, suggesting a potential for systemic therapeutic applications .
- Comparative Studies : When compared to other purine derivatives, 3-MH exhibited unique properties that suggest a distinct mechanism of action, particularly regarding its interaction with cellular membranes and proteins .
Summary Table of Biological Activities
Properties
IUPAC Name |
3-methyl-7H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-10-3-9-6(11)4-5(10)8-2-7-4/h2-3H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOIVMBFRBQQFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=O)C2=C1N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60289657 | |
Record name | Hypoxanthine, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60289657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006-11-7 | |
Record name | 3-Methylhypoxanthine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62620 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hypoxanthine, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60289657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methylhypoxanthine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HX964T4AY2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.